molecular formula C19H19N3O5S B2491981 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1105193-57-4

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Katalognummer: B2491981
CAS-Nummer: 1105193-57-4
Molekulargewicht: 401.44
InChI-Schlüssel: QOTUFZGGFFEPFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring:

  • A pyrazolo[3,4-b]pyridine core, distinguishing it from isomers like pyrazolo[3,4-c]pyridine (e.g., apixaban) .
  • A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, contributing to metabolic stability and solubility via the sulfone moiety .
  • A 3-methoxyphenyl substituent at position 6, which modulates electronic and steric interactions compared to para-substituted analogues .
  • A carboxylic acid at position 4, enhancing hydrophilicity relative to ester or amide derivatives .

This compound’s structural features position it as a candidate for therapeutic applications, particularly in anticoagulation or kinase inhibition, though specific biological data remain unreported in the provided evidence.

Eigenschaften

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-11-17-15(19(23)24)9-16(12-4-3-5-14(8-12)27-2)20-18(17)22(21-11)13-6-7-28(25,26)10-13/h3-5,8-9,13H,6-7,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTUFZGGFFEPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 1105193-52-9) is a complex organic molecule that has garnered attention for its potential pharmacological applications. Its unique structure incorporates a tetrahydrothiophene moiety and a pyrazolo[3,4-b]pyridine framework, which contribute to its biological activity, particularly as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator.

  • Molecular Formula : C₁₉H₁₉N₃O₅S
  • Molecular Weight : 401.4 g/mol
  • Structure : The compound features multiple functional groups that enhance its chemical properties and potential biological activities.

The primary biological activity of this compound is linked to its role as a GIRK channel activator . GIRK channels are critical in modulating neuronal excitability and play a significant role in various physiological processes including cardiac function and neurotransmission. By activating these channels, the compound may influence synaptic transmission and neuronal signaling pathways.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Neuropharmacology :
    • Activation of GIRK channels can lead to hyperpolarization of neurons, potentially providing therapeutic effects in conditions such as epilepsy and anxiety disorders.
    • Research indicates that compounds similar to this structure exhibit significant neuroprotective effects through modulation of ion channel activity .
  • Cardiovascular Effects :
    • The modulation of GIRK channels by this compound could also impact heart rate and rhythm, suggesting potential applications in treating arrhythmias .
  • Anticancer Potential :
    • Preliminary studies suggest that derivatives of pyrazolo[3,4-b]pyridines may exhibit anticancer properties by targeting specific kinases involved in tumor growth .

Case Studies

Several research articles have explored the biological activity of pyrazolo[3,4-b]pyridine derivatives, including the target compound:

  • A study published in Frontiers in Pharmacology examined the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote cell survival .
  • Another investigation focused on the cardiovascular implications of GIRK channel activation by pyrazolo[3,4-b]pyridine derivatives. This study found that certain derivatives could effectively modulate heart rate in animal models, providing insights into their potential therapeutic applications in cardiac diseases .

Comparative Analysis

The following table summarizes the biological activities and properties of selected pyrazolo[3,4-b]pyridine derivatives compared to the target compound:

Compound NameGIRK Channel ActivityNeuroprotective EffectsAnticancer Potential
Target CompoundYesSignificantPromising
Compound AYesModerateNot established
Compound BNoMinimalEstablished
Compound CYesHighModerate

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Pyrazolo[3,4-b ]pyridine 1,1-Dioxidotetrahydrothiophen-3-yl, 3-methoxyphenyl, carboxylic acid Potential anticoagulant/kinase inhibitor (inferred)
Apixaban (Compound 40) Pyrazolo[3,4-c ]pyridine 4-Methoxyphenyl, carboxamide, 2-oxopiperidin-1-yl FDA-approved Factor Xa inhibitor
1-Cyclopentyl-3-methyl-6-thien-2-yl derivative Pyrazolo[3,4-b]pyridine Cyclopentyl, thien-2-yl, carboxylic acid Unreported activity; structural lipophilicity
FMPPP Pyrazolo[4,3-c]pyridin-4-one 3-(Trifluoromethyl)benzyl, methyl Anti-proliferative (prostate cancer)

Key Observations :

  • The carboxylic acid group in the target compound may reduce oral bioavailability compared to apixaban’s carboxamide but improves aqueous solubility .

Substituent Effects on Physicochemical Properties

Sulfone-Containing Moieties
  • The 1,1-dioxidotetrahydrothiophen-3-yl group enhances metabolic stability by resisting oxidative degradation, a feature shared with 1-(1,1-dioxidotetrahydrothien-3-yl)-3,5-dimethylpyrazole-4-carbaldehyde .
  • Compared to cyclopentyl or benzyl substituents (e.g., ), the sulfone group increases polarity, reducing logP and improving solubility.
Aryl Substituents
  • The 3-methoxyphenyl group at position 6 introduces steric hindrance and electron-donating effects distinct from apixaban’s 4-methoxyphenyl . Para-substitution in apixaban optimizes Factor Xa binding, suggesting ortho/meta substitutions (as in the target compound) may alter potency or selectivity.

Comparison :

  • The target compound’s synthesis likely parallels apixaban’s intermediates (e.g., ethyl ester hydrolysis ), but the sulfone group may require additional oxidation steps .

Vorbereitungsmethoden

Formation of the Bicyclic Heterocycle

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds. For the target molecule, 3-amino-5-methylpyrazole (A ) reacts with ethyl 3-oxo-3-(3-methoxyphenyl)propanoate (B ) under acidic conditions to yield 6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (C ) (Figure 1).

Reaction Conditions:

  • Solvent: Ethanol/water (3:1)
  • Catalyst: Concentrated HCl (0.5 equiv)
  • Temperature: Reflux (80°C)
  • Time: 12 hours
  • Yield: 68–72%

Hydrolysis to Carboxylic Acid

The ethyl ester (C ) undergoes saponification using aqueous NaOH (2M) in tetrahydrofuran (THF) at 60°C for 6 hours to afford the carboxylic acid derivative (D ) in 85–90% yield.

Preparation of 1,1-Dioxidotetrahydrothiophen-3-yl Amine

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using hydrogen peroxide (30%) in acetic acid at 50°C for 8 hours. The sulfone product is isolated via vacuum distillation (92% yield).

Functionalization to Amine

The sulfone undergoes bromination at position 3 using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), followed by azidation with sodium azide in DMF. Subsequent Staudinger reaction with triphenylphosphine and hydrolysis yields 1,1-dioxidotetrahydrothiophen-3-yl amine (E ) (overall yield: 55%).

Coupling of the Sulfone Amine to the Pyrazolo[3,4-b]Pyridine Core

Amide Bond Formation

The carboxylic acid (D ) is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the sulfone amine (E ) in dichloromethane (DCM) with triethylamine (TEA) as a base. The coupling proceeds at 0°C to room temperature for 4 hours, yielding the final product (F ) in 78% yield.

Optimization Note:

  • Use of coupling agents like HATU or EDCI/HOBt was explored but provided no significant yield improvement over the acyl chloride method.

Regioselective Introduction of the 3-Methoxyphenyl Group

Suzuki-Miyaura Coupling

Post-functionalization of the pyrazolo[3,4-b]pyridine core at position 6 is achieved via palladium-catalyzed cross-coupling. Intermediate (C ) is treated with 3-methoxyphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C), affording the 6-aryl-substituted product in 65% yield.

Critical Parameters:

  • Protecting the carboxylic acid as an ester during coupling prevents side reactions.
  • Catalyst loading: 5 mol% Pd(PPh₃)₄.

Summary of Synthetic Routes and Yields

Step Reaction Type Key Reagents/Conditions Yield (%)
1 Cyclocondensation 3-Aminopyrazole, ethyl 3-oxo-3-(3-methoxyphenyl)propanoate, HCl 68–72
2 Saponification NaOH, THF/H₂O 85–90
3 Sulfone Amine Synthesis H₂O₂, NBS, NaN₃, PPh₃ 55
4 Amide Coupling SOCl₂, TEA, DCM 78
5 Suzuki Coupling Pd(PPh₃)₄, 3-methoxyphenylboronic acid 65

Mechanistic Insights and Side Reactions

Competing Tautomerism in Pyrazolo[3,4-b]Pyridines

The 1H-pyrazolo[3,4-b]pyridine system exists in equilibrium with its 2H-tautomer. Acidic conditions favor the 1H-form, critical for maintaining regiochemical fidelity during functionalization.

Sulfone Stability Under Basic Conditions

The tetrahydrothiophene sulfone moiety remains intact during saponification (pH 12–14) but may undergo ring-opening in strongly nucleophilic media (e.g., excess NaN₃).

Q & A

Q. What synthetic strategies are effective for constructing the pyrazolo[3,4-b]pyridine core in this compound?

Methodological Answer: The pyrazolo[3,4-b]pyridine scaffold can be synthesized via multi-step condensation reactions. For example, a similar compound was synthesized by reacting 4-aminoantipyrine with aromatic acid chlorides, followed by cyclization under acidic conditions . Key steps include:

  • Step 1: Condensation of a substituted pyrazole intermediate with a carboxylic acid derivative.
  • Step 2: Cyclization using reagents like POCl₃ or polyphosphoric acid to form the bicyclic core.
  • Step 3: Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group via nucleophilic substitution .

Critical Parameters:

  • Temperature control during cyclization (70–90°C) to avoid side reactions.
  • Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl and tetrahydrothiophene groups) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., expected [M+H]⁺ ion for C₂₁H₂₂N₃O₅S: 428.1284).
  • HPLC-PDA: Purity assessment (>95%) using a C18 column with a water/acetonitrile gradient .

Data Interpretation Tips:

  • Compare NMR shifts with structurally analogous compounds (e.g., pyrazolo[3,4-b]pyridines in ).

Q. How should researchers handle stability issues during storage?

Methodological Answer: Stability studies on related compounds indicate:

  • Storage Conditions: Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation and photodegradation .
  • Incompatibilities: Avoid strong oxidizing agents (e.g., peroxides), which may degrade the sulfone group .
  • Decomposition Products: Monitor for CO₂, NOₓ, or sulfonic acid derivatives via TLC or GC-MS .

Advanced Research Questions

Q. What methodologies are recommended for analyzing potential kinase inhibition mechanisms?

Methodological Answer: Based on studies of structurally similar pyrazolo-pyridines:

  • ATP-Competitive Binding Assays: Use fluorescence polarization (FP) with recombinant kinases (e.g., mTOR, p70S6K) to measure IC₅₀ values .
  • In Vitro Kinase Profiling: Screen against a panel of 50+ kinases to identify selectivity (e.g., see for scaffold-specific kinase interactions).
  • Autophagy Induction Assays: Monitor LC3-II/LC3-I ratios in prostate cancer cell lines (e.g., PC-3) via Western blot .

Data Contradiction Analysis:

  • Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration differences). Normalize data using reference inhibitors .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer: Key structural modifications to explore:

  • Methoxyphenyl Group: Replace with electron-withdrawing groups (e.g., Cl, CF₃) to enhance kinase binding .
  • Sulfone Substituent: Compare 1,1-dioxidotetrahydrothiophen-3-yl with alternative sulfonamide groups for solubility and potency .
  • Pyrazole Methyl Group: Evaluate steric effects by substituting with ethyl or cyclopropyl .

Experimental Design:

  • Synthesize 10–15 analogs and test in parallel using standardized kinase and cytotoxicity assays .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Common sources of discrepancies and solutions:

  • Cell Line Variability: Use isogenic cell lines (e.g., DU145 vs. LNCaP for prostate cancer) to assess context-dependent effects .
  • Compound Purity: Re-test batches with ≥98% purity (via HPLC) to rule out impurity-driven artifacts .
  • Assay Sensitivity: Compare results from ATP-based luminescence assays vs. radiometric methods .

Case Study:

  • A pyrazolo[3,4-b]pyridine analog showed anti-proliferative activity in PC-3 cells but not in HT-29 colon cells, highlighting tissue-specific mechanisms .

Q. What formulation challenges arise due to this compound’s physicochemical properties?

Methodological Answer: Address poor aqueous solubility (predicted logP ~3.5) via:

  • Salt Formation: Synthesize sodium or lysine salts to enhance solubility (see for triazolothiadiazine salt methods).
  • Nanoformulation: Use PLGA nanoparticles (100–200 nm) for sustained release in in vivo models .
  • Co-Solvent Systems: Test DMSO/PEG 400 mixtures (≤10% v/v) for in vitro dosing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.